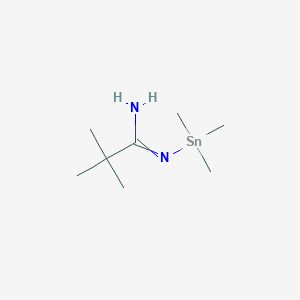
2,2-Dimethyl-N'-(trimethylstannyl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other derivatives.
Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like THF or DCM.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include organotin oxides and other oxidized species.
Reduction Reactions: Products include amines and other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organotin polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide involves the interaction of the trimethylstannyl group with various molecular targets. The organotin moiety can coordinate with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound useful in medicinal chemistry for targeting specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-N-(trimethylsilyl)propanamide: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
2,2-Dimethyl-N-(trimethylgermyl)propanamide: Contains a trimethylgermyl group, offering different chemical properties.
2,2-Dimethyl-N-(trimethylplumbyl)propanamide: Features a trimethylplumbyl group, providing unique reactivity.
Uniqueness
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety enhances its utility in organic synthesis and materials science, distinguishing it from similar compounds with different organometallic groups.
Propiedades
Número CAS |
65332-15-2 |
|---|---|
Fórmula molecular |
C8H20N2Sn |
Peso molecular |
262.97 g/mol |
Nombre IUPAC |
2,2-dimethyl-N'-trimethylstannylpropanimidamide |
InChI |
InChI=1S/C5H11N2.3CH3.Sn/c1-5(2,3)4(6)7;;;;/h1-3H3,(H2-,6,7);3*1H3;/q-1;;;;+1 |
Clave InChI |
PFNOZYSNTCYXLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=N[Sn](C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
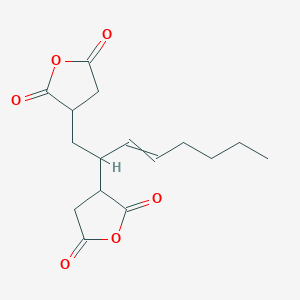
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
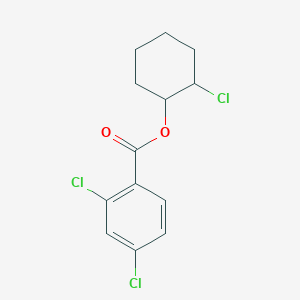
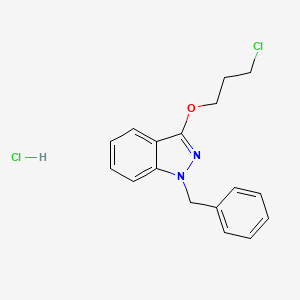
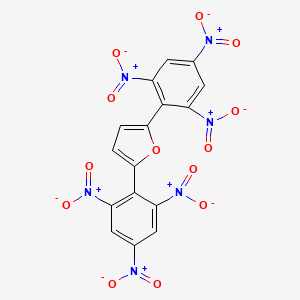
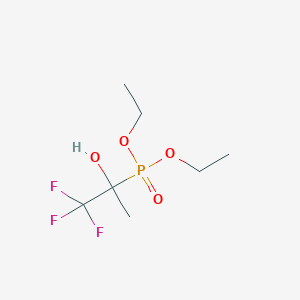
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
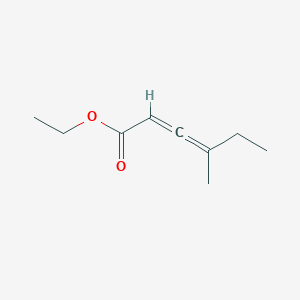
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
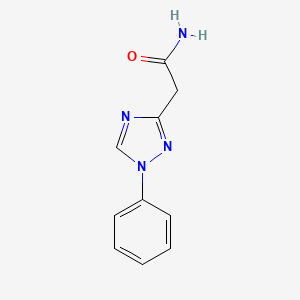
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

